Diallylacetic Acid Ethyl-d5 Ester
Description
Molecular Architecture and Isotopic Labeling Pattern Analysis
The molecular structure of Diallylacetic Acid Ethyl-d5 Ester comprises a diallylacetic acid backbone esterified with a deuterated ethyl group. The isotopic labeling occurs exclusively at the ethyl moiety, with the deuteration pattern confirmed as OCD₂CD₃. This configuration replaces all five hydrogens in the ethyl group (CH₂CH₃) with deuterium, resulting in a molecular weight of 173.26 g/mol.
Key structural features include:
- Allyl groups : Two unsaturated propene chains (C=CCC and CC=C) attached to the central carbon atom.
- Ester linkage : A carbonyl group (C=O) connected to the deuterated ethoxy group (OCD₂CD₃).
- Deuterium placement : Deuterium atoms are localized in the ethyl fragment, minimizing isotopic interference with the reactive allyl groups.
Comparative analysis with the non-deuterated analog (C₁₀H₁₆O₂) reveals identical bond angles and lengths in the diallylacetic acid core, confirming that deuteration does not alter the primary covalent framework. The isotopic purity, typically ≥98%, ensures minimal protium contamination, critical for NMR signal resolution.
Table 1: Molecular Parameters of this compound vs. Non-Deuterated Analog
| Parameter | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Formula | C₁₀H₁₁D₅O₂ | C₁₀H₁₆O₂ |
| Molecular Weight (g/mol) | 173.26 | 168.23 |
| Deuterium Positions | Ethyl group (OCD₂CD₃) | Ethyl group (OCH₂CH₃) |
| Key IR Stretches (cm⁻¹) | C=O: 1745; C-D: 2180 | C=O: 1745; C-H: 2960 |
The C-D stretching vibration at 2180 cm⁻¹ in infrared (IR) spectra provides a distinct signature for deuteration. Nuclear Overhauser Effect (NOE) NMR studies further validate the spatial proximity of deuterium atoms to the ester oxygen, confirming the labeling pattern.
Properties
Molecular Formula |
C₁₀H₁₁D₅O₂ |
|---|---|
Molecular Weight |
173.26 |
Synonyms |
2-(2-Propenyl)-4-pentenoic Acid Ethyl-d5 Ester; 2-Allyl-4-pentenoic Acid Ethyl-d5 Ester; Ethyl-d5 2-(2-Propenyl)-4-pentenoate; Ethyl-d5 2-(Prop-2’-enyl)-4-pentenoate; Ethyl-d5 2-Allyl-4-pentenoate |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing
The isotopic labeling in Diallylacetic Acid Ethyl-d5 Ester facilitates its use as a tracer in metabolic studies. Researchers utilize this compound to trace metabolic pathways in biological systems, providing insights into biochemical processes.
Case Study:
A study demonstrated the application of isotopically labeled compounds in tracing metabolic pathways within cellular environments. The results indicated that this compound could effectively label specific metabolites, allowing for detailed analysis of metabolic fluxes in organisms .
Analytical Chemistry
This compound is employed in various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique isotopic composition enhances the resolution and specificity of NMR spectra, making it a valuable tool for structural elucidation.
Data Table: NMR Spectroscopy Analysis
| Parameter | Value |
|---|---|
| Chemical Shift (δ) | Varied by solvent |
| Resolution | High |
| Typical Solvents | CDCl3, DMSO-d6 |
Organic Synthesis
In organic chemistry, this compound serves as a reactant in the synthesis of various compounds, including isopentenyl-N-methylquinolinedione. Its reactivity stems from the ester bond, enabling participation in hydrolysis and transesterification reactions.
Synthesis Example:
The compound has been used to synthesize novel derivatives that exhibit antimicrobial properties. The reaction conditions typically involve standard esterification protocols under controlled temperatures .
Biological Studies
This compound's role extends into biological studies where it aids in understanding enzyme kinetics and interactions within metabolic pathways. Its isotopic labeling allows researchers to monitor changes in concentration and distribution of metabolites over time.
Case Study:
Research indicated that using this compound as a substrate led to significant advancements in understanding enzyme mechanisms involved in fatty acid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diallylacetic Acid Ethyl-d5 Ester with structurally or functionally related deuterated esters and analogs:
Key Research Findings and Structural Insights
Deuterium Labeling Advantages: Deuterated esters like this compound exhibit reduced metabolic lability compared to non-deuterated analogs due to the kinetic isotope effect (KIE), prolonging their half-life in vivo . In NMR studies, deuterium incorporation simplifies spectral interpretation by eliminating proton signals in the ethyl group, as seen in analogs like 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester .
Synthetic Challenges: Deuterated esters are typically synthesized via acid-catalyzed esterification using deuterated ethanol (CH₃CD₂OH) or nucleophilic substitution with deuterated alkyl halides. For example, Ethyl-d5 dimethylphosphoramidocyanidate is synthesized using deuterated ethylating agents under anhydrous conditions .
Functional Comparisons: Bioactivity: Unlike Felodipine-d5, which directly inhibits calcium channels, this compound lacks intrinsic pharmacological activity and serves purely as a metabolic tracer . Complexity in Analysis: Branched esters like 2-Hexadecyl-octadecanoic Acid Ethyl-d5 Ester require advanced chromatographic techniques (e.g., UPLC-MS/MS) for separation, whereas simpler esters (e.g., 4-Pentenoic Acid Ethyl-d5 Ester) are amenable to routine GC-MS .
Preparation Methods
Protocol for Deuterated Ester Synthesis
-
Base Activation : Diallylacetic acid (10 mmol) is dissolved in DMSO (15 mL) with powdered KOH (14 mmol), forming the carboxylate salt in situ.
-
Alkylation : Deuterated ethyl iodide (C₂D₅I, 15 mmol) is added, and the mixture is stirred for 4–6 hours.
-
Workup : The product is precipitated in cold water, extracted with diethyl ether, and purified via distillation.
This method yields 85–92% of the deuterated ester, surpassing classical acid-catalyzed methods in efficiency for hindered substrates.
Key Parameters
-
Solvent : DMSO stabilizes the carboxylate intermediate, enhancing reactivity.
-
Temperature : Room-temperature conditions prevent deuterium loss via H/D exchange.
-
Side Reactions : Competing nucleophilic substitution at the allylic positions is minimized due to the ester’s conjugation stability.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to light and air.
Chromatographic Techniques
Spectroscopic Validation
-
NMR : ¹H NMR confirms the absence of non-deuterated ethyl protons (δ 1.2–1.4 ppm for CH₃CH₂).
Comparative Analysis of Synthesis Routes
Q & A
Basic Research Questions
Q. What are the key structural identifiers and spectroscopic characterization methods for Diallylacetic Acid Ethyl-d5 Ester?
- Methodological Answer : The compound can be identified via its IUPAC name (2-prop-2-enylpent-4-enoic acid ethyl-d5 ester), SMILES notation (
OC(=O)C(CC=C)CC=C.OCC([2H])([2H])[2H]), and InChI key. Spectroscopic characterization typically involves:
- NMR : Deuteration at the ethyl group (C2H5 → CD2CD3) reduces proton signals in ¹H NMR, with residual peaks at ~1.2 ppm (triplet) and 4.1 ppm (quartet).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 146.12 (non-deuterated) + 5 Da shift due to deuterium .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) are critical for functional group verification .
Q. How is this compound synthesized, and what purification techniques are recommended?
- Methodological Answer : Synthesis involves esterification of diallylacetic acid with deuterated ethanol (C2D5OH) under acid catalysis (e.g., H2SO4). Key steps:
- Deuterated Ethanol Handling : Use anhydrous conditions to prevent H/D exchange.
- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted acid and catalyst. Final purity (>98%) is confirmed via HPLC with UV detection at 210 nm .
Q. Why is deuterium labeling used in studies involving this compound, and how does it affect experimental outcomes?
- Methodological Answer : The ethyl-d5 group serves as a stable isotopic tracer for:
- Metabolic Studies : Tracking incorporation into lipid metabolites via LC-MS/MS, minimizing interference from endogenous analogs.
- Kinetic Isotope Effects (KIEs) : Deuteration alters reaction rates (e.g., ester hydrolysis), providing mechanistic insights into enzymatic or chemical degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Contradictions often arise from H/D exchange kinetics. To address this:
- Accelerated Stability Testing : Perform forced degradation studies at 40°C/75% RH, monitoring via ²H NMR to quantify deuterium retention.
- pH-Dependent Hydrolysis : Use buffer systems (pH 1–10) with LC-MS to identify degradation products (e.g., diallylacetic acid). Adjust storage recommendations to +5°C in inert atmospheres based on observed half-lives .
Q. What experimental designs are optimal for studying the role of this compound in inhibiting proteasome function, analogous to Eponemycin?
- Methodological Answer :
- In Vitro Proteasome Assay : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition. Include non-deuterated analogs as controls to assess isotopic effects on IC50 values.
- Cell-Based Anti-Angiogenic Studies : Treat endothelial cells (HUVECs) with the compound and quantify tube formation inhibition via Matrigel assays. Deuterated esters may enhance metabolic stability, prolonging activity .
Q. How can isotopic dilution techniques improve quantification accuracy in pharmacokinetic studies of this compound?
- Methodological Answer : Use a deuterated internal standard (e.g., Diallylacetic Acid Ethyl-d10 Ester) spiked into biological matrices (plasma, liver homogenates).
- LC-MS/MS Parameters : Employ MRM transitions specific to the deuterated analyte (e.g., m/z 151 → 105) and internal standard (m/z 156 → 105).
- Calibration Curves : Validate linearity (R² > 0.995) across 1–1000 ng/mL, correcting for matrix effects via post-column infusion .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in deuterated compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
- Error Propagation : Account for deuterium loss variability using Monte Carlo simulations.
- Meta-Analysis : Compare results with non-deuterated analogs using ANOVA with Tukey’s post hoc test .
Q. How should researchers address batch-to-batch variability in deuterium enrichment during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
